

# A Comparative Guide to Axl Inhibitors: BMS-817378 vs. Foretinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS-817378**

Cat. No.: **B560353**

[Get Quote](#)

For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of two multi-kinase inhibitors, **BMS-817378** and foretinib, with a specific focus on their activity against the Axl receptor tyrosine kinase. Axl is a key player in cancer progression, metastasis, and drug resistance, making it an attractive therapeutic target.<sup>[1][2][3]</sup> This comparison is based on publicly available experimental data to assist in the informed selection of these compounds for research purposes.

## Overview of BMS-817378 and Foretinib

**BMS-817378**, also known as BMS-777607, is a potent inhibitor of the Met-related receptor tyrosine kinase family, which includes c-Met, Axl, Ron, and Tyro3.<sup>[4][5][6][7]</sup> It demonstrates high selectivity for these targets compared to a wide range of other kinases.<sup>[4][5]</sup>

Foretinib (GSK1363089 or XL880) is an orally available multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in cancer development, including MET, VEGFR2, RON, and Axl.<sup>[8][9][10][11]</sup> Its mechanism of action involves the inhibition of signaling pathways crucial for tumor cell proliferation, survival, migration, and angiogenesis.<sup>[8][12][13]</sup>

## Comparative Analysis of In Vitro Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **BMS-817378** and foretinib against Axl and other relevant kinases, providing a quantitative comparison of their potency.

| Target Kinase | BMS-817378 IC50 (nM)          | Foretinib IC50 (nM)    |
|---------------|-------------------------------|------------------------|
| Axl           | 1.1[4][5][6]                  | ~11 (inferred)         |
| c-Met         | 3.9[4][5][6]                  | 0.4[14][15]            |
| Ron           | 1.8[4][5][6]                  | Targets RON[9][10][11] |
| Tyro3         | 4.3[4][5][6]                  | No specific data found |
| VEGFR2 (KDR)  | >40-fold less selective[4][5] | 0.9[14][15]            |

Note: Direct comparative IC50 values for foretinib against Axl were not consistently available across the reviewed sources. Foretinib is described as an Axl inhibitor, and some studies imply its activity in the nanomolar range.[9][10][16][17]

## Axl Signaling Pathway

The diagram below illustrates the Axl signaling pathway, which is a key target for both **BMS-817378** and foretinib. Activation of Axl by its ligand Gas6 triggers a cascade of downstream signaling events that promote cancer cell survival, proliferation, migration, and invasion.[2][3][18]

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the Axil signaling pathway.

## Experimental Methodologies

This section provides detailed protocols for key experiments commonly used to evaluate the efficacy of Axil inhibitors like **BMS-817378** and foretinib.

### In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Protocol:

- Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., recombinant Axl), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).[5][15][19]
- Inhibitor Preparation: Prepare serial dilutions of the test compound (**BMS-817378** or foretinib) in DMSO and then dilute further into the kinase buffer.
- Incubation: Add the diluted inhibitor or DMSO (vehicle control) to the kinase reaction mixture and incubate at room temperature for a defined period (e.g., 10-60 minutes) to allow for inhibitor binding.[15][19]
- Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [ $\gamma$ -33P]ATP) to the mixture.[5][15]
- Reaction Termination and Detection: After a set incubation time (e.g., 30-120 minutes) at 30°C, stop the reaction.[5] The amount of phosphorylated substrate is then quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using luminescence-based assays like ADP-Glo™ that measure ADP production.[15][19]
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[19]

## Cell Viability Assay (MTT or MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Protocol:

- Cell Seeding: Seed cancer cells expressing Axl (e.g., H1299, PC9) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][20]

- Compound Treatment: Treat the cells with a range of concentrations of **BMS-817378** or foretinib for a specified duration (e.g., 48-72 hours).[13]
- Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. [13] Viable cells with active metabolism will convert the reagent into a colored formazan product.
- Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[13]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 for cell growth inhibition.[13]

## Cell Viability Assay Workflow

[Click to download full resolution via product page](#)

Caption: A workflow diagram for a typical cell viability assay.

## In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

- Cell Implantation: Subcutaneously or orthotopically inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[21][22][23]
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).[23]
- Treatment Administration: Administer the inhibitor (**BMS-817378** or foretinib) or vehicle control to the mice via an appropriate route (e.g., oral gavage).[5][12] The dosing schedule and concentration will vary depending on the compound and tumor model.[5][12][24]
- Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[23]
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[12][23]
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the *in vivo* efficacy of the inhibitor.[22][23]

## Conclusion

Both **BMS-817378** and foretinib are potent inhibitors of Axl, albeit with different kinase selectivity profiles. **BMS-817378** exhibits high selectivity for the Met-related kinase family, including Axl.[4][5] Foretinib is a broader multi-kinase inhibitor, also potently targeting VEGFR2 in addition to Axl and c-Met.[8][14][15]

The choice between these two inhibitors will depend on the specific research question. If the goal is to specifically probe the effects of Axl inhibition with minimal off-target effects on pathways like VEGFR, **BMS-817378** may be the more suitable choice. Conversely, if the research aims to investigate the combined inhibition of Axl and angiogenesis pathways, foretinib could be the preferred compound.

The experimental protocols provided in this guide offer a starting point for the *in vitro* and *in vivo* evaluation of these inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental models to ensure robust and reproducible results.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BMS 777607 (BMS 817378) | c-Met/Axl Inhibitor | AmBeed.com [ambeed.com]
- 7. BMS-777607 (BMS 817378) CAS:1025720-94-8 - Ruixibiotech [ruixibiotech.com]
- 8. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
- 18. mdpi.com [mdpi.com]

- 19. [benchchem.com](http://benchchem.com) [benchchem.com]
- 20. Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [researchgate.net](http://researchgate.net) [researchgate.net]
- 23. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Axl Inhibitors: BMS-817378 vs. Foretinib]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560353#comparing-bms-817378-and-foretinib-for-axl-inhibition>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

